Self-Assembly Morphology: Elongated Micelles vs. Vesicles with Hexaethylene Glycol Analog
In a direct head-to-head comparison of tocopherol succinate conjugates, the dodecaethylene glycol derivative (C12) formed elongated micelles in water, whereas the hexaethylene glycol analog (C6) assembled into vesicular structures [1]. This morphological divergence stems exclusively from the difference in PEG chain length, with the longer 12-unit chain favoring a higher interfacial curvature that precludes bilayer formation.
| Evidence Dimension | Self-assembly structure in aqueous medium |
|---|---|
| Target Compound Data | Elongated micelles |
| Comparator Or Baseline | Vesicles (hexaethylene glycol succinyl-tocopherol ester) |
| Quantified Difference | Morphology shift from vesicles to elongated micelles |
| Conditions | Water, ambient temperature; tocopherol succinate conjugated via ester bond to PEG |
Why This Matters
The distinct supramolecular architecture determines drug loading capacity, release kinetics, and cellular internalization pathway, making the 12-unit PEG essential for applications requiring elongated micellar carriers rather than vesicular ones.
- [1] Borowy-Borowski H, et al. Monocomponent hexa- and dodecaethylene glycol succinyl-tocopherol esters: self-assembly structures, cellular uptake and sensitivity to enzyme hydrolysis. Biochem Pharmacol. 2009;78(12):1464-1474. View Source
